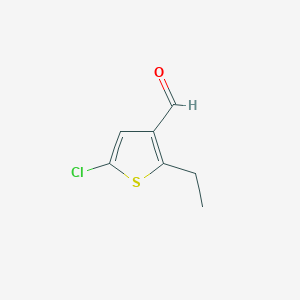
2'-Deoxy-2'-fluoroadenosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains a fluorine atom at the 2’ position and a phosphate group at the 5’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) typically involves the fluorination of 2’-deoxyadenosine followed by phosphorylation. The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic solutions can facilitate the hydrolysis of the phosphate group.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: Products may include azido or thiol-substituted derivatives.
Hydrolysis: The major product is the dephosphorylated nucleoside.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: Employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This compound can inhibit DNA and RNA polymerases, leading to the termination of nucleic acid synthesis. It may also interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
2’-Deoxyadenosine: Lacks the fluorine atom and phosphate group, making it less stable and less resistant to enzymatic degradation.
2’-Fluoro-2’-deoxyadenosine: Similar structure but without the phosphate group, affecting its solubility and cellular uptake.
2’-Deoxy-2’-fluorouridine: Contains a fluorine atom at the 2’ position but is a pyrimidine nucleoside, leading to different biological activities.
Uniqueness: 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) is unique due to its combined features of fluorination and phosphorylation, which enhance its stability, solubility, and biological activity. These properties make it a valuable tool in various scientific and medical applications.
Propiedades
Fórmula molecular |
C10H13FN5O6P |
|---|---|
Peso molecular |
349.21 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13FN5O6P/c11-5-7(17)4(1-21-23(18,19)20)22-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
Clave InChI |
WMEBOUQKZKATDW-QYYRPYCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)F)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


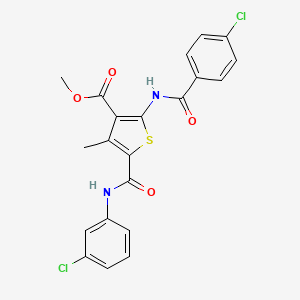

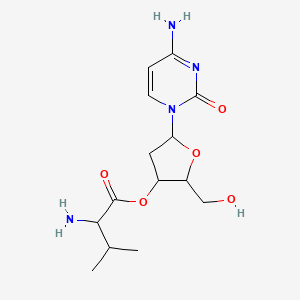
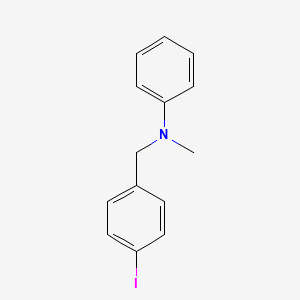
![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)
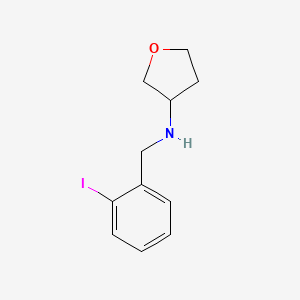

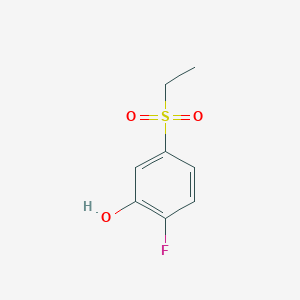
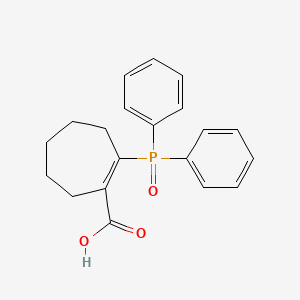

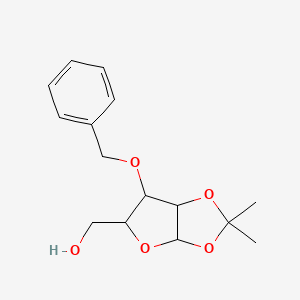
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

